5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one
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Overview
Description
5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring, making it an attractive scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts such as Lewis acids or Bronsted acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine: Shares a similar bicyclic structure but lacks the methyl group at the 5-position.
Pyrrolo[2,3-b]pyridine: Another isomer with a different arrangement of nitrogen atoms in the bicyclic ring system.
Pyrrolo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness
5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methyl-2,3,3a,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C8H14N2O/c1-10-3-2-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3 |
InChI Key |
WMDTZODKQITGAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CNCC2C1=O |
Origin of Product |
United States |
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